molecular formula C16H21N2O4 B12720304 N-Acetyl-dehydrophenylalanyl-valine CAS No. 65941-26-6

N-Acetyl-dehydrophenylalanyl-valine

Cat. No.: B12720304
CAS No.: 65941-26-6
M. Wt: 305.35 g/mol
InChI Key: UQVNFVMCHXQHSD-UHFFFAOYSA-N
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Description

N-Acetyl-dehydrophenylalanyl-valine is a modified dipeptide derivative combining α,β-dehydrophenylalanine and valine residues, both acetylated at the N-terminus. The α,β-dehydrophenylalanine moiety introduces rigidity due to the conjugated double bond, which may influence conformational stability and biological interactions .

Properties

CAS No.

65941-26-6

Molecular Formula

C16H21N2O4

Molecular Weight

305.35 g/mol

InChI

InChI=1S/C16H21N2O4/c1-10(2)14(16(21)22)18(11(3)19)15(20)13(17)9-12-7-5-4-6-8-12/h4-7,10,13-14H,9,17H2,1-3H3,(H,21,22)

InChI Key

UQVNFVMCHXQHSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)N(C(=O)C)C(=O)C(CC1=CC=CC=[C]1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-dehydrophenylalanyl-valine typically involves the acetylation of dehydrophenylalanyl-valine. One common method includes the use of acetic anhydride and a base such as sodium acetate. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of this compound may involve microbial preparation methods. These methods are advantageous due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes. Microbial asymmetric degradation, stereoselective hydrolysis, and specific hydrolysis are some of the techniques used in the industrial production of similar compounds .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-dehydrophenylalanyl-valine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-Acetyl-dehydrophenylalanyl-valine has several scientific research applications, including:

    Chemistry: Used as a model compound for studying solute-solvent interactions and protein folding.

    Biology: Investigated for its role in cellular processes and metabolic pathways.

    Medicine: Potential therapeutic applications in treating diseases and conditions related to amino acid metabolism.

    Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and food additives.

Mechanism of Action

The mechanism of action of N-Acetyl-dehydrophenylalanyl-valine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • Dehydrophenylalanine component: Derived from ACETYL-α,β-DEHYDRO-PHENYLALANINE (CAS 5469-45-4; C₁₁H₁₁NO₃; MW 205.18) .
  • Valine component: Likely derived from N-Acetyl-L-valine (CAS 96-81-1; C₇H₁₃NO₃; MW 159.18) .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of N-Acetyl-dehydrophenylalanyl-valine and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
This compound Not Available ~C₁₈H₂₄N₂O₅ ~363.40 Combines rigidity (dehydrophenylalanine) with branched-chain valine residue
ACETYL-α,β-DEHYDRO-PHENYLALANINE 5469-45-4 C₁₁H₁₁NO₃ 205.18 Conjugated double bond enhances planarity; used in peptide stability studies
N-Acetyl-L-valine 96-81-1 C₇H₁₃NO₃ 159.18 Metabolite in human pathways; enhances solubility vs. non-acetylated valine
N-L-alanyl-L-valine 3303-45-5 C₈H₁₆N₂O₃ 188.22 Dipeptide with alanine-valine linkage; lacks acetyl/dehydro modifications
Valsartan Related Compound A 14550-79-9 C₂₄H₂₉N₅O₃ 435.52 Tetrazole-containing derivative; pharmacological relevance in antihypertensives

Physicochemical and Thermodynamic Properties

  • Rigidity vs.
  • Thermodynamic Stability : N-Acetyl-L-valine exhibits a ΔrG° of -15.2 kJ/mol (298 K) for ion clustering, suggesting moderate stability in aqueous environments . Comparable data for the target compound is unavailable but inferred to be less stable due to steric effects from the dehydrophenylalanine group.

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